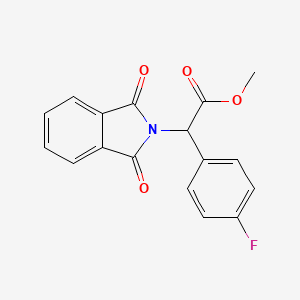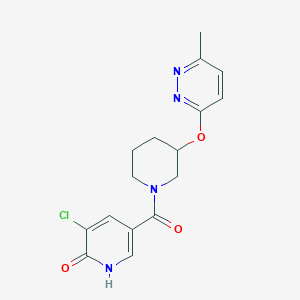
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a unique and complex chemical entity. Its structure features a 5-chloro-6-hydroxypyridine core linked to a piperidine ring through a methanone bridge, further extended by a 6-methylpyridazin-3-yloxy group. This compound showcases potential in various research domains due to its distinctive structural components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Reactions: : The synthesis begins with the formation of the 5-chloro-6-hydroxypyridine intermediate. This involves chlorination and hydroxylation of a pyridine precursor.
Formation of Piperidine Core: : Next, the 3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl part is synthesized through a series of steps involving nucleophilic substitution and condensation reactions.
Final Assembly: : The two intermediates are then coupled using a methanone linker under controlled conditions, often employing catalysts and specific solvents to ensure a high yield.
Industrial Production Methods
Scale-Up Process: : Industrial production necessitates optimized reaction conditions to ensure efficiency and safety. This includes continuous flow reactions and the use of automated systems to control temperature and pressure.
Purification: : Following synthesis, purification processes like recrystallization, chromatography, and distillation are applied to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the hydroxypyridine and piperidine moieties.
Reduction: : Reduction reactions can target the chloro group, converting it to a more reactive intermediate.
Substitution: : Nucleophilic substitution is feasible at the chloro group and the piperidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Conversion to hydroxyl derivatives.
Substitution: : Alkylated derivatives with modified biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has found utility across various research fields:
Chemistry: : As a building block in complex organic syntheses, particularly for drug development.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting metabolic pathways.
Medicine: : Explored for therapeutic potential in treating diseases due to its bioactivity.
Industry: : Utilized in material science for developing novel polymers and coatings.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, likely enzymes or receptors, thereby modulating their activity. The chloro and hydroxypyridine moieties are critical in binding interactions, influencing the biochemical pathways it targets.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridyl)piperidin-1-yl)methanone or (6-hydroxy-5-nitropyridin-3-yl)(3-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone stands out due to its specific substituents, impacting its reactivity and biological activities uniquely
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-4-5-14(20-19-10)24-12-3-2-6-21(9-12)16(23)11-7-13(17)15(22)18-8-11/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHXSASLIZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)
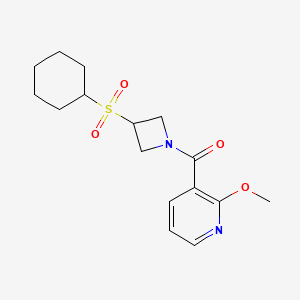
![ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)
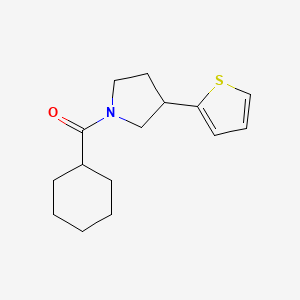
![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)
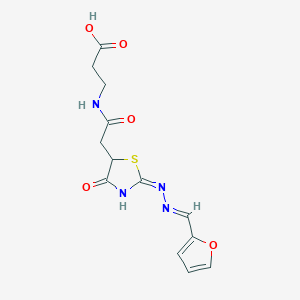
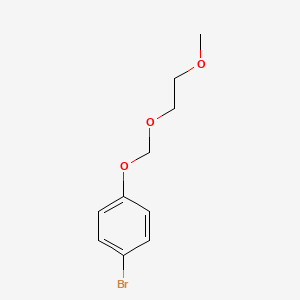
![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)
![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)
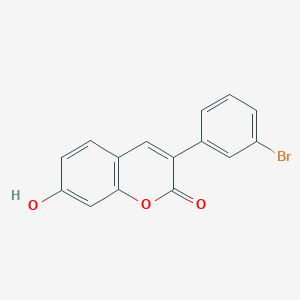

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)
